N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound that features a thiazole ring and a xanthene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the xanthene structure, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to targetGlucokinase , an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, a crucial step in glucose metabolism .
Mode of Action
Based on the known actions of similar compounds, it may interact with its target enzyme, potentially altering its activity and thus influencing glucose metabolism .
Biochemical Pathways
If it indeed targets glucokinase, it would impact theglycolysis pathway and glucose metabolism .
Result of Action
If it indeed targets glucokinase, it could potentially influence glucose metabolism, which could have wide-ranging effects on cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiosemicarbazide with α-haloketones under reflux conditions.
Xanthene Core Formation: The xanthene core is usually prepared through the condensation of resorcinol with phthalic anhydride in the presence of a strong acid catalyst, such as sulfuric acid.
Coupling Reaction: The final step involves coupling the thiazole derivative with the xanthene derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent, such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of alkylated or acylated thiazole derivatives.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and fluorescent dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
- N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
- N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to the combination of the thiazole ring and the xanthene core, which imparts distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that may only contain one of these structural motifs.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-11-10-23-18(19-11)20-17(21)16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-10,16H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLQCVPQIZVPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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